![molecular formula C18H15NO B182668 4-[2-(2-Methoxyphenyl)ethenyl]quinoline CAS No. 2859-57-6](/img/structure/B182668.png)
4-[2-(2-Methoxyphenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methoxyphenyl)ethenyl]quinoline, also known as MEQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to its anti-cancer properties.
Effets Biochimiques Et Physiologiques
4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline is its selectivity for certain metal ions, which makes it a useful tool for detecting metal ions in biological samples. In addition, its potential as an anti-cancer agent makes it a promising candidate for further development as a cancer treatment.
However, there are also limitations to the use of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline. One area of focus is the development of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline-based fluorescent probes for the detection of metal ions in biological samples. Another area of focus is the development of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline derivatives with improved solubility and bioavailability for use as anti-cancer agents. Finally, further studies are needed to fully understand the mechanism of action of 4-[2-(2-Methoxyphenyl)ethenyl]quinoline and its potential applications in other areas of scientific research.
Conclusion
4-[2-(2-Methoxyphenyl)ethenyl]quinoline is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its selectivity for certain metal ions and potential as an anti-cancer agent make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
4-[2-(2-Methoxyphenyl)ethenyl]quinoline can be synthesized through a reaction between 2-methoxybenzaldehyde and 4-chloroquinoline in the presence of a base. The reaction yields 4-[2-(2-Methoxyphenyl)ethenyl]quinoline as a yellow powder with a melting point of 98-100°C. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
4-[2-(2-Methoxyphenyl)ethenyl]quinoline has been studied for its potential applications in various areas of scientific research. One of the most promising areas is its use as a fluorescent probe for the detection of metal ions. 4-[2-(2-Methoxyphenyl)ethenyl]quinoline can selectively bind to certain metal ions such as copper and zinc, resulting in a change in its fluorescence properties. This makes it a useful tool for detecting metal ions in biological samples.
In addition, 4-[2-(2-Methoxyphenyl)ethenyl]quinoline has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
Propriétés
Numéro CAS |
2859-57-6 |
|---|---|
Nom du produit |
4-[2-(2-Methoxyphenyl)ethenyl]quinoline |
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-5-2-6-15(18)11-10-14-12-13-19-17-8-4-3-7-16(14)17/h2-13H,1H3/b11-10+ |
Clé InChI |
TVEQIKQZPDKQKV-ZHACJKMWSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23 |
SMILES canonique |
COC1=CC=CC=C1C=CC2=CC=NC3=CC=CC=C23 |
Autres numéros CAS |
2859-57-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



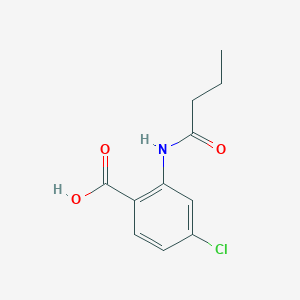
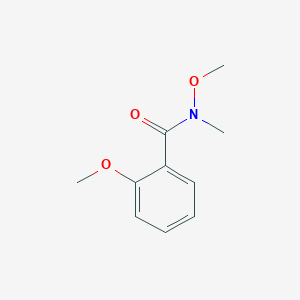
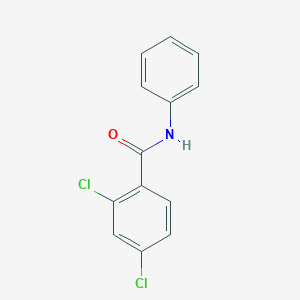



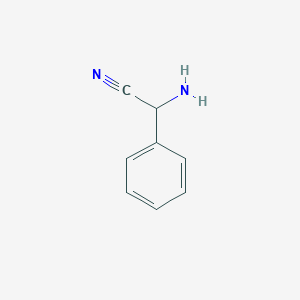
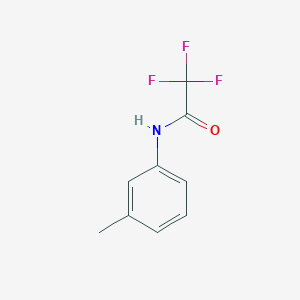

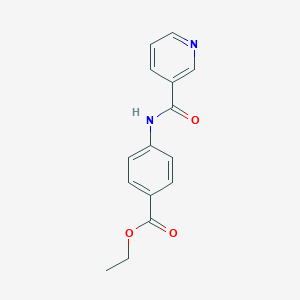
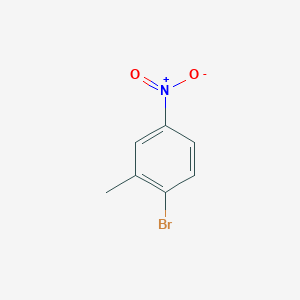
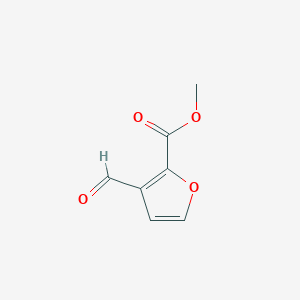
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)